molecular formula C17H15N3 B10909787 4-{2-[1-(Naphthalen-2-yl)ethylidene]hydrazinyl}pyridine

4-{2-[1-(Naphthalen-2-yl)ethylidene]hydrazinyl}pyridine

Cat. No.: B10909787
M. Wt: 261.32 g/mol
InChI Key: FIJFOWVYBHSJSE-UHFFFAOYSA-N
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Description

1-(2-NAPHTHYL)-1-ETHANONE 1-(4-PYRIDYL)HYDRAZONE is a chemical compound that features a naphthyl group and a pyridyl hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-NAPHTHYL)-1-ETHANONE 1-(4-PYRIDYL)HYDRAZONE typically involves the condensation reaction between 1-(2-naphthyl)-1-ethanone and 1-(4-pyridyl)hydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-NAPHTHYL)-1-ETHANONE 1-(4-PYRIDYL)HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of naphthyl ketones or pyridyl oxides.

    Reduction: Formation of naphthyl ethanamines or pyridyl ethanamines.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

1-(2-NAPHTHYL)-1-ETHANONE 1-(4-PYRIDYL)HYDRAZONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-NAPHTHYL)-1-ETHANONE 1-(4-PYRIDYL)HYDRAZONE involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. This compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

    1-(2-NAPHTHYL)-2-(4-PYRIDYL)ETHANONE: Similar structure but with a different functional group.

    1-(2-NAPHTHYL)-1-ETHANONE 1-(2-PYRIDYL)HYDRAZONE: Similar hydrazone linkage but with a different pyridyl position.

Uniqueness: 1-(2-NAPHTHYL)-1-ETHANONE 1-(4-PYRIDYL)HYDRAZONE is unique due to its specific combination of naphthyl and pyridyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15N3

Molecular Weight

261.32 g/mol

IUPAC Name

N-(1-naphthalen-2-ylethylideneamino)pyridin-4-amine

InChI

InChI=1S/C17H15N3/c1-13(19-20-17-8-10-18-11-9-17)15-7-6-14-4-2-3-5-16(14)12-15/h2-12H,1H3,(H,18,20)

InChI Key

FIJFOWVYBHSJSE-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=CC=NC=C1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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